molecular formula C14H15Cl B8558565 3-Chloro-4-cyclohexyl-1-ethynylbenzene CAS No. 52506-86-2

3-Chloro-4-cyclohexyl-1-ethynylbenzene

Cat. No.: B8558565
CAS No.: 52506-86-2
M. Wt: 218.72 g/mol
InChI Key: NTYNWUIIAXXZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-cyclohexyl-1-ethynylbenzene is a useful research compound. Its molecular formula is C14H15Cl and its molecular weight is 218.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

52506-86-2

Molecular Formula

C14H15Cl

Molecular Weight

218.72 g/mol

IUPAC Name

2-chloro-1-cyclohexyl-4-ethynylbenzene

InChI

InChI=1S/C14H15Cl/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h1,8-10,12H,3-7H2

InChI Key

NTYNWUIIAXXZFO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)C2CCCCC2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

β,β,α,3-tetrachloro-4-cyclohexylphenylethane (55.8 g.; 0.17 moles) is dissolved in anhydrous ether (100 ml). The solution is cooled in an ice-bath with stirring under nitrogen. Methyl lithium (2.3 M in ether; 300 cc) is added dropwise and the mixture stirred in the icebath for 2.5 hours before destroying the excess methyl lithium with ice. The ethereal fraction is washed thoroughly with saline until the washings are neutral. Removal of solvent gives 3-chloro-4-cyclohexyl-1-ethynylbenzene (b.p. 82°-88° /0.15 m).
Quantity
55.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.